molecular formula C24H18N2O4 B444588 N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide CAS No. 330663-27-9

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide

Cat. No. B444588
CAS RN: 330663-27-9
M. Wt: 398.4g/mol
InChI Key: CYGDXJWEOYHUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide” is a chemical compound with the molecular formula C24H18N2O4 . It has a molecular weight of 398.4g/mol . This compound is intended for research use only and is not for human or veterinary use.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, were synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 24 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, a related compound, 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, were synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 398.41 and a predicted density of 1.28±0.1 g/cm3 .

properties

IUPAC Name

N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-14(27)16-7-10-18(11-8-16)26-24-21(23(29)25-15(2)28)13-20-19-6-4-3-5-17(19)9-12-22(20)30-24/h3-13H,1-2H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGDXJWEOYHUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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